

Application Notes and Protocols for CP-640186

In Vivo Administration in Mice

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Compound of Interest

Compound Name: CP-640186

Cat. No.: B1216025

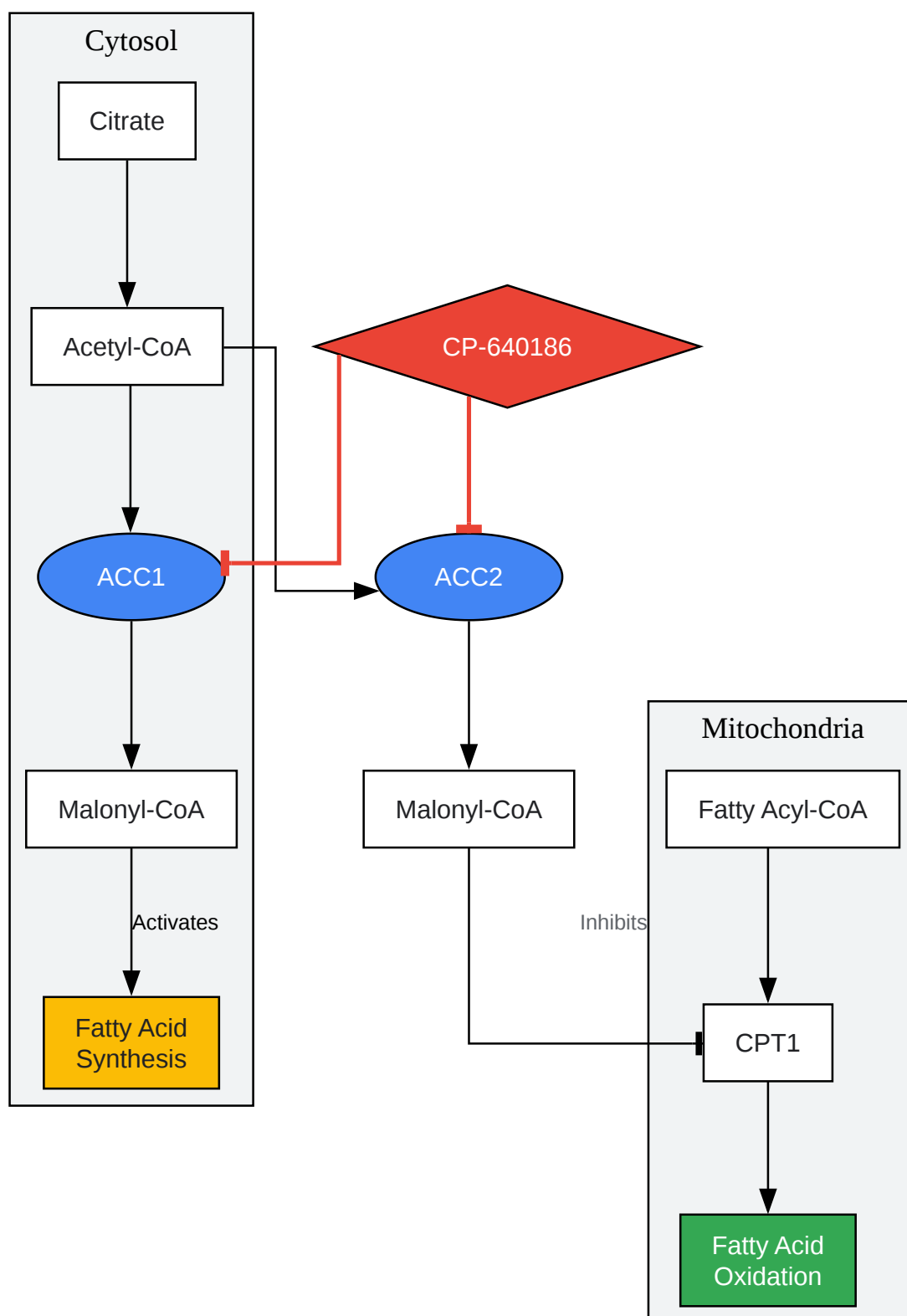
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Introduction

CP-640186 is a potent, cell-permeable, and isozyme-nonselective inhibitor of Acetyl-CoA Carboxylase (ACC).[1][2] It targets both ACC1, the lipogenic tissue isozyme, and ACC2, the oxidative tissue isozyme, with IC50 values of approximately 53-55 nM and 61 nM, respectively.[2][3] By inhibiting ACC, **CP-640186** effectively blocks the synthesis of malonyl-CoA, a critical regulator of fatty acid metabolism. This dual inhibition leads to a decrease in fatty acid synthesis and a simultaneous increase in fatty acid oxidation.[1][4] These characteristics make **CP-640186** a valuable tool for researchers studying metabolic syndrome, obesity, type 2 diabetes, and other related metabolic disorders in preclinical mouse models.[5][6]

Signaling Pathway of CP-640186 Action

CP-640186 exerts its effect by inhibiting the two isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2. ACC1 is a cytosolic enzyme primarily involved in converting acetyl-CoA to malonyl-CoA for de novo fatty acid synthesis. ACC2 is located on the outer mitochondrial membrane, where its product, malonyl-CoA, inhibits Carnitine Palmitoyltransferase 1 (CPT1), thereby regulating the entry of fatty acids into the mitochondria for oxidation. By inhibiting both, **CP-640186** reduces lipid synthesis and promotes lipid burning.



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Caption: Mechanism of **CP-640186** action on fatty acid metabolism.

Quantitative Data Summary

Efficacy and Dosage of CP-640186 in Mice

The effective dose of **CP-640186** in mice varies depending on the mouse strain, the intended biological effect, and the duration of the study. Acute and chronic dosing regimens have been reported.

Mouse Strain	Dosing Regimen	Route	Observed Effect	ED ₅₀ (mg/kg)	Citation
CD1 Mice	Single Dose	Oral	Inhibition of fatty acid synthesis	11	[1] [2]
ob/ob Mice	Single Dose	Oral	Inhibition of fatty acid synthesis	4	[1] [2]
ob/ob Mice	Single Dose	Oral Gavage	Acute efficacy at 1 hour post-dose	4.6	[3] [7]
ob/ob Mice	Single Dose	Oral Gavage	Acute efficacy at 4 hours post-dose	9.7	[3] [7]
ob/ob Mice	Single Dose	Oral Gavage	Acute efficacy at 8 hours post-dose	21	[3] [7]
Diet-Induced Obese (HFD) Mice	75 mg/kg daily for 4 weeks	Oral Gavage	Decreased body weight gain and improved glucose tolerance	N/A	[5] [6]
ob/ob Mice	100 mg/kg single dose	Oral Gavage	Complete shift from carbohydrate to fatty acid utilization	N/A	[3]

Pharmacokinetic Parameters of CP-640186 in ob/ob Mice

Pharmacokinetic studies have been conducted to determine the bioavailability and clearance of CP-640186.

Adminis tration Route	Dose (mg/kg)	T _{1/2} (h)	T _{max} (h)	C _{max} (ng/mL)	AUC _{0-∞} (ng·h/mL)	Bioavail ability (%)	Citation
Intraveno us	5	1.1	N/A	N/A	N/A	N/A	[2][7]
Oral Gavage	10	1.1	0.25	2177	3068	50	[2][7]

Experimental Protocols

Protocol 1: Preparation of CP-640186 for Oral Administration

Two common vehicle formulations are used for the oral delivery of CP-640186.

A. Carboxymethylcellulose (CMC) Suspension[5]

- Weigh the required amount of CP-640186 powder.
- Prepare a 0.5% (w/v) solution of carboxymethylcellulose in sterile water.
- Suspend the CP-640186 powder in the 0.5% CMC solution.
- Vortex thoroughly before each administration to ensure a homogenous suspension.

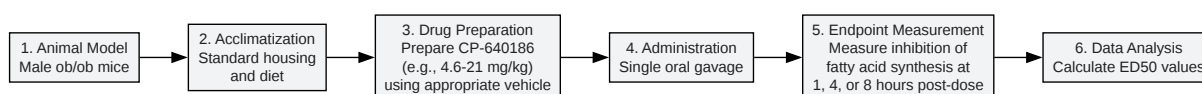
B. Solubilized Formulation[3] This protocol yields a clear solution for administration.

- Prepare a stock solution of CP-640186 in DMSO (e.g., 25 mg/mL).
- To prepare the final working solution, add each solvent sequentially. For a 1 mL final volume:
 - Take 100 µL of the DMSO stock solution.

- Add 400 μ L of PEG300 and mix until uniform.
- Add 50 μ L of Tween-80 and mix again.
- Add 450 μ L of saline to reach the final volume of 1 mL.
- It is recommended to prepare this working solution fresh on the day of use.[3]

Protocol 2: Acute Efficacy Study in ob/ob Mice

This protocol is designed to assess the short-term effects of **CP-640186** on fatty acid synthesis.



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Caption: Workflow for an acute efficacy study of **CP-640186**.

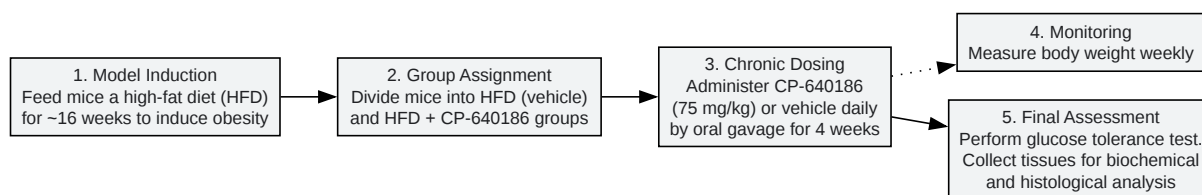
Methodology:

- Animals: Use male ob/ob mice, a common model for obesity and metabolic studies.
- Acclimatization: Allow animals to acclimate to the facility for at least one week before the experiment.
- Grouping: Divide mice into vehicle control and treatment groups.
- Drug Administration: Administer a single dose of **CP-640186** via oral gavage. Doses can range from 4.6 to 21 mg/kg to determine the dose-response relationship at different time points.[3][7]
- Endpoint Assessment: At specific time points (e.g., 1, 4, and 8 hours) after administration, assess the rate of fatty acid synthesis in relevant tissues (e.g., liver, adipose) using established methods such as radiolabeled acetate incorporation.

- Data Analysis: Calculate the ED₅₀, the dose required to achieve 50% of the maximal inhibition of fatty acid synthesis.

Protocol 3: Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice

This protocol assesses the long-term metabolic benefits of **CP-640186**.^{[5][6]}



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Caption: Workflow for a chronic study in a diet-induced obesity model.

Methodology:

- Animals and Diet: Use a suitable mouse strain (e.g., C57BL/6J) and induce obesity by feeding a high-fat diet (HFD) for 16 weeks.^[6]
- Treatment: After the diet-induction period, administer **CP-640186** (e.g., 75 mg/kg) or a vehicle control (0.5% CMC) once daily via oral gavage for a period of 4 weeks.^[5]
- In-life Monitoring: Monitor body weight weekly throughout the treatment period.^[5] Observe animals for any signs of toxicity. No adverse reactions were reported at this dose.^[5]
- Metabolic Phenotyping: At the end of the treatment period, perform a glucose tolerance test (GTT) to evaluate improvements in glucose homeostasis.^[5]
- Terminal Procedures: At the conclusion of the study, collect blood and tissues (liver, adipose tissue) for biochemical analyses (e.g., serum triglycerides, cholesterol) and histological examination to assess changes in lipid accumulation.^{[5][6]}

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